(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
“(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It is also used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . It also participates in rhodium-catalyzed addition reactions .Physical and Chemical Properties Analysis
“this compound” is a white to cream powder . It has a melting point of 175°C to 180°C .Scientific Research Applications
Boron in Drug Discovery
Boron, due to its unique properties, has seen a steady increase in its incorporation into medicinal chemistry endeavors. The Food and Drug Administration (FDA) and Health Canada have approved five boronic acid drugs, indicating the potential of boronic acids in enhancing drug potency and improving pharmacokinetic profiles. This highlights the growing interest and potential of boronic acids, including (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid, in drug discovery and development (Plescia & Moitessier, 2020).
Boron in Boron Neutron Capture Therapy (BNCT)
Boron compounds play a crucial role in BNCT, a cancer treatment modality. BNCT relies on the nuclear reaction between boron-10 and thermal neutrons, leading to high-energy particles that selectively destroy cancer cells containing boron. This treatment has been applied clinically for various cancers, showcasing the importance of boron compounds in therapeutic applications (Yanagië et al., 2008).
Boron in Flame Retardancy and Wood Preservation
Boron compounds are widely used for imparting flame retardancy and preservation properties to wood, especially for outdoor applications. The dual functionality of boron compounds, providing both fire resistance and protection against biodegradation, has been a focal point of research. This dual application is particularly relevant for materials exposed to outdoor environments, emphasizing the multifaceted utility of boron in material sciences (Marney & Russell, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including (3-methyl-5-(trifluoromethyl)phenyl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an organic group, becoming oxidized in the process. In transmetalation, the organic group, which is attached to boron in this compound, is transferred to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the cross-coupling reaction.
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is generally stable and environmentally benign, which makes it suitable for use in a variety of conditions . .
Properties
IUPAC Name |
[3-methyl-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZUGHSZSVQMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395331 |
Source
|
Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850411-13-1 |
Source
|
Record name | [3-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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